molecular formula C10H16ClN3O B3238821 (S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride CAS No. 1417789-31-1

(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride

Cat. No.: B3238821
CAS No.: 1417789-31-1
M. Wt: 229.71 g/mol
InChI Key: GFFZREORCWWHMD-QRPNPIFTSA-N
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Description

(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, a pyridin-2-ylmethyl group, and a propanamide group, with hydrochloride as the counter ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as (S)-2-aminopropanoic acid and N-methyl-N-(pyridin-2-ylmethyl)amine.

  • Activation: : The carboxylic acid group of (S)-2-aminopropanoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • Coupling Reaction: : The activated acid chloride is then reacted with N-methyl-N-(pyridin-2-ylmethyl)amine to form the amide bond.

  • Hydrochloride Formation: : The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The pyridin-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: : Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be employed.

  • Substitution: : Nucleophiles like alkyl halides and bases can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : It may serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: can be compared with other similar compounds, such as:

  • N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine: : This compound has a similar pyridin-2-ylmethyl group but differs in its amino group arrangement.

  • Di-(2-picolyl)amine: : Another compound with pyridin-2-ylmethyl groups, but with a different core structure.

The uniqueness of This compound lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFZREORCWWHMD-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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